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Compound of Interest

Compound Name: Umibecestat

Cat. No.: B602828 Get Quote

An In-depth Technical Guide to the Chemical Structure and Properties of Umibecestat

Introduction
Umibecestat, also known as CNP520, is a potent and selective inhibitor of the β-site amyloid

precursor protein cleaving enzyme 1 (BACE1).[1][2] Developed through a collaboration

between Novartis and Amgen, it was investigated for its potential to prevent or delay the onset

of Alzheimer's disease.[3][4] The primary mechanism of action for Umibecestat is the inhibition

of BACE1, an aspartyl protease that initiates the amyloidogenic pathway, leading to the

production of amyloid-beta (Aβ) peptides.[5][6] The accumulation of these peptides is a central

pathological hallmark of Alzheimer's disease.[3]

This guide provides a comprehensive overview of the chemical structure, physicochemical

properties, biological activity, and relevant experimental protocols for Umibecestat, intended

for researchers and professionals in drug development.

Chemical Structure and Identifiers
Umibecestat is a complex heterocyclic molecule containing multiple fluorine atoms, which

contribute to its metabolic stability and binding affinity. Its formal chemical name is N-[6-

[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoro-2-pyridinyl]-3-

chloro-5-(trifluoromethyl)pyridine-2-carboxamide.[7] The structure and key identifiers are

summarized below.
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Identifier Value

IUPAC Name

N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-

(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoro-2-

pyridinyl]-3-chloro-5-(trifluoromethyl)pyridine-2-

carboxamide[7]

Molecular Formula C₁₉H₁₅ClF₇N₅O₂[7]

CAS Number 1387560-01-1[7]

SMILES

C[C@]1(CO--INVALID-LINK--(C)C(F)

(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N

3)C(F)(F)F)Cl)F[7]

InChIKey PSBBWFNMHDUTRH-DLBZAZTESA-N[7]

Synonyms CNP520, NVP-CNP520-NXA[7]

Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution,

metabolism, and excretion (ADME) profile. Umibecestat was optimized for properties such as

brain penetration and metabolic stability.[8]

Property Value

Molecular Weight 513.8 g/mol [1][7]

Topological Polar Surface Area (TPSA) 102 Å²[7]

XLogP3 2.9

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 8

Mechanism of Action and Signaling Pathway
Umibecestat functions by inhibiting the enzymatic activity of BACE1. In the amyloidogenic

pathway of amyloid precursor protein (APP) processing, BACE1 performs the initial cleavage of
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APP. This is followed by a subsequent cleavage by the γ-secretase complex, which results in

the generation of Aβ peptides, primarily Aβ40 and Aβ42.[5] By blocking the initial BACE1

cleavage, Umibecestat effectively reduces the downstream production of these neurotoxic

peptides.[8]
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Caption: Amyloidogenic pathway and the inhibitory action of Umibecestat.
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Biological and Clinical Activity
Umibecestat demonstrated potent BACE1 inhibition in both in vitro and in vivo models. Its

efficacy was characterized by a significant reduction in Aβ levels in the brain and cerebrospinal

fluid (CSF) of preclinical animal models.[8][9]

Preclinical Quantitative Data
Parameter Species/System Value

IC₅₀ (BACE1) Human 11 nM[1]

IC₅₀ (BACE1) Mouse 10 nM[1]

BACE1/BACE2 Selectivity

Ratio
Human 2.7[10]

ED₅₀ (Brain Aβ40 reduction) Rat 2.4 ± 0.31 mg/kg[1]

Aβ40 & Aβ42 Reduction in

CSF
Dog (3.1 mg/kg, oral) > 75% at 12-48h post-dose[1]

Clinical Development Summary
Umibecestat advanced to Phase II/III clinical trials as part of the Alzheimer's Prevention

Initiative (API) Generation Program.[4] The studies enrolled cognitively unimpaired individuals

at high genetic risk of developing Alzheimer's disease.[10][11] However, the trials were

discontinued after a pre-planned review identified a worsening in some measures of cognitive

function in the treatment groups compared to placebo.[4][12] Subsequent follow-up revealed

that this mild cognitive decline was not progressive and reversed shortly after treatment was

stopped, suggesting a symptomatic side effect rather than neurodegeneration.[10][11]

Experimental Protocols
In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a typical method for determining the half-maximal inhibitory concentration

(IC₅₀) of a compound against BACE1.

Reagents and Materials:
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Recombinant human BACE1 enzyme.

Fluorogenic BACE1 substrate peptide (e.g., derived from APP sequence).

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

Test compound (Umibecestat) serially diluted in DMSO.

96-well black microplates.

Fluorescence plate reader.

Procedure:

1. Prepare serial dilutions of Umibecestat in DMSO, followed by a further dilution in Assay

Buffer to the desired final concentrations.

2. Add 10 µL of the diluted compound or DMSO (vehicle control) to the wells of the

microplate.

3. Add 80 µL of the BACE1 enzyme solution (pre-diluted in cold Assay Buffer) to each well.

4. Incubate the plate for 15 minutes at room temperature to allow the compound to bind to

the enzyme.

5. Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

6. Immediately place the plate in a fluorescence reader set to the appropriate

excitation/emission wavelengths for the substrate.

7. Monitor the increase in fluorescence over 30-60 minutes at 37°C.

8. Calculate the rate of reaction (slope of fluorescence vs. time).

9. Determine the percent inhibition for each compound concentration relative to the vehicle

control.

10. Plot percent inhibition against the logarithm of the compound concentration and fit the data

to a four-parameter logistic equation to determine the IC₅₀ value.
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Caption: General experimental workflow for BACE1 inhibitor evaluation.
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In Vivo Aβ Reduction in Rodent Models
This protocol describes a general workflow for assessing the efficacy of a BACE1 inhibitor in

reducing brain Aβ levels in vivo.

Animal Models:

Use appropriate animal models, such as Sprague-Dawley rats or APP-transgenic mice.[8]

House animals under standard conditions with ad libitum access to food and water.

Compound Administration:

Formulate Umibecestat in a suitable vehicle (e.g., 0.5% methylcellulose).

Administer the compound orally (p.o.) via gavage at various dose levels (e.g., 0.5 - 50

mg/kg).[1] Include a vehicle-only control group.

Sample Collection:

At specified time points after dosing (e.g., 3, 6, 12, 24 hours), euthanize the animals.

Rapidly collect brain tissue and cerebrospinal fluid (CSF).

Homogenize the brain tissue in an appropriate buffer containing protease inhibitors.

Aβ Quantification:

Centrifuge the brain homogenates to separate soluble and insoluble fractions.

Measure the concentrations of Aβ40 and Aβ42 in the soluble fraction of the brain

homogenate and in the CSF using a validated immunoassay, such as a sandwich ELISA

or Meso Scale Discovery (MSD) assay.

Data Analysis:

Calculate the percent reduction of Aβ levels for each dose group compared to the vehicle

control group.
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Determine the dose-response relationship and calculate the ED₅₀ (the dose required to

achieve 50% of the maximal Aβ reduction).[1]

Discovery and Optimization
The discovery of Umibecestat stemmed from the optimization of a series of 5-amino-1,4-

oxazine BACE1 inhibitors.[8] The initial lead compounds were refined to enhance potency,

improve brain penetration, and increase metabolic stability. A key optimization step involved the

introduction of methyl and trifluoromethyl groups at the 6-position of the oxazine core.[8][13]

This structural modification led to a precursor compound, NB-360, which had an excellent

pharmacological profile but was associated with fur color changes in preclinical animal models.

Further optimization to mitigate this side effect, while maintaining superior BACE1/BACE2

selectivity and favorable pharmacokinetics, resulted in the discovery of Umibecestat
(CNP520).[8]
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Caption: Logical workflow of the discovery and optimization of Umibecestat.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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